3-(Hydroxymethyl)oxetan-3-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

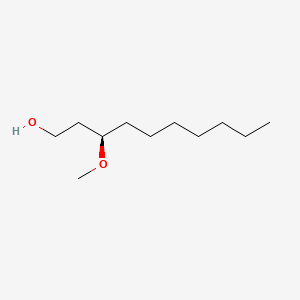

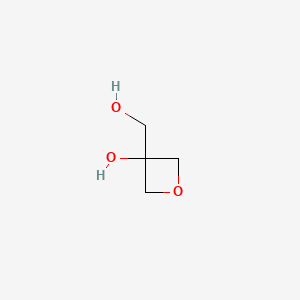

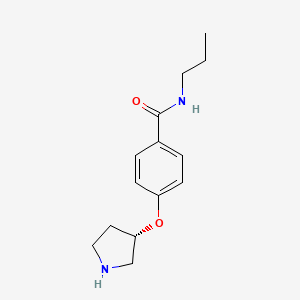

3-(Hydroxymethyl)oxetan-3-ol is a chemical compound with the molecular formula C4H8O3 . It has a molecular weight of 104.104 . It is used as a reagent in the synthesis of various compounds .

Synthesis Analysis

3-(Hydroxymethyl)oxetan-3-ol can be synthesized through a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . Another method involves the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)oxetan-3-ol is represented by the InChI code: 1S/C4H8O3/c5-1-4(6)2-7-3-4/h5-6H,1-3H2 . The exact mass is 104.047340 .Chemical Reactions Analysis

3-(Hydroxymethyl)oxetan-3-ol is used as a reagent in the synthesis of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists and cyclic sulfone hydroxyethylamines as potent and selective β-site APP-cleaving enzyme 1 (BACE1) inhibitors .Physical And Chemical Properties Analysis

3-(Hydroxymethyl)oxetan-3-ol has a density of 1.4±0.1 g/cm3 . It has a boiling point of 254.6±15.0 °C at 760 mmHg . The flash point is 107.8±20.4 °C . It is a colorless transparent liquid .科学研究应用

Bioisosteric Replacement in Medicinal Chemistry : Oxetan-3-ol serves as a potential surrogate for the carboxylic acid functional group, with potential applications in drug design and synthesis (Lassalas et al., 2017).

Synthesis of 3-Oxetanone : Oxetan-3-ol is used in the synthesis of 3-oxetanone, a compound often used in synthetic and medicinal chemistry. Its derivatives have shown various bioactivities, such as anti-inflammatory properties (Tianxiang et al., 2016).

UV-Curable Formulations : Derivatives of oxetane acetals, like 3-ethyl-3-(hydroxymethyl)oxetane, are used in cationic UV-curable formulations, potentially as reactive diluents or binders in various applications (Annby et al., 2001).

Bioisosteric Replacements for Thioesters or Benzyl Sulfides : Oxetane sulfides derived from oxetan-3-ols have been studied as novel bioisosteric replacements for thioesters or benzyl sulfides, offering new motifs in chemical space for drug discovery (Croft et al., 2017).

Cationic Ring-Opening Polymerization : Oxetan-3-ol is used in the cationic ring-opening polymerization to produce hyperbranched aliphatic polyethers with potential applications in various industrial processes (Magnusson et al., 1999).

Synthesis of Bridged Carboxylic Ortho Esters : Oxetane esters derived from oxetanes like 3-methyl-3-hydroxymethyl oxetane are useful in the synthesis of bridged carboxylic ortho esters (Corey & Raju, 1983).

Photocrosslinkable Polydimethylsiloxane : Oxetane monomers synthesized from 3-hydroxymethyl-3-methyl oxetane are used in creating photocrosslinkable polydimethylsiloxane, which has applications in various fields including materials science (Lecamp et al., 1997).

Synthesis of Multihydroxyl Branched Polyethers : Oxetan-3-ol is crucial in the synthesis of multihydroxyl branched polyethers, which have applications in polymer chemistry (Bednarek et al., 2001).

Inhibition of α-Chymotrypsin : Certain oxetane derivatives, like (3R,4S)-3-Benzyl-4-(bromomethyl)oxetan-2-one, have been found to be fast-acting inhibitors of α-chymotrypsin, indicating potential pharmaceutical applications (Kim & Ryoo, 1995).

安全和危害

属性

IUPAC Name |

3-(hydroxymethyl)oxetan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-1-4(6)2-7-3-4/h5-6H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRBHJADIOFJDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693532 |

Source

|

| Record name | 3-(Hydroxymethyl)oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxymethyl)oxetan-3-ol | |

CAS RN |

16563-93-2 |

Source

|

| Record name | 3-(Hydroxymethyl)oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B595600.png)

![6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one](/img/structure/B595602.png)

![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)

![4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]](/img/structure/B595609.png)

![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B595611.png)